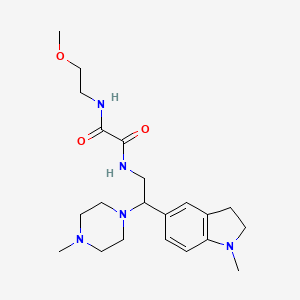

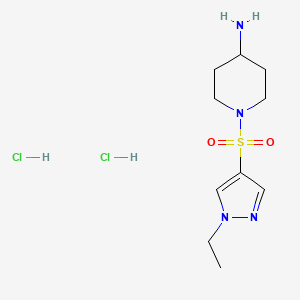

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate

カタログ番号:

B2368805

CAS番号:

2503208-38-4

分子量:

275.29

InChIキー:

WULYPZWRNSWJFH-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

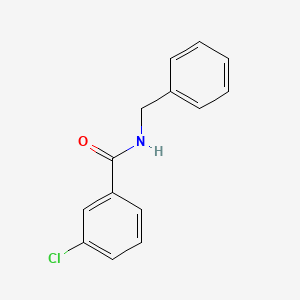

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is a chemical compound with the molecular formula C11H14FNO4S . It has a molecular weight of 275.3 . The compound is used for research purposes.

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Enantioselective Intramolecular Oxyaminations

- Application: Organoiodine-catalyzed enantioselective intramolecular oxyaminations have been developed using benzyl N-(fluorosulfonyl)carbamate as the nitrogen source. This method facilitates access to enantioenriched lactones and oxazolines (Wata & Hashimoto, 2021).

Sulfonamide-Based Carbamates as Inhibitors

- Application: Novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates exhibited strong inhibition of butyrylcholinesterase (BChE), with certain derivatives showing higher inhibitory activity than clinically used rivastigmine (Magar et al., 2021).

Fluoroamines via Chiral Cyclic Sulfamidates

- Application: N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides (cyclic sulfamidates) were synthesized and used as substrates in fluorination reactions to produce N-benzyl fluoroamines, eventually yielding cyclic carbamates (Posakony & Tewson, 2002).

Vibrational and UV-Visible Spectroscopic Studies

- Application: Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate was studied for its vibrational and electronic properties, contributing to the understanding of its molecular structure and dynamics (Rao et al., 2016).

Stereospecific Nickel-Catalyzed Cross-Coupling

- Application: Stereospecific coupling of benzylic carbamates with arylboronic esters was developed, showing selective inversion or retention at the electrophilic carbon depending on the ligand used (Harris et al., 2013).

Stable and Non-Hazardous Arylsulfonyl Substitutes

- Application: Dimethylaminopyridinium carbamoylides were designed as safer substitutes of arylsulfonyl isocyanates for producing arylsulfonyl carbamates and ureas, which have commercial applications (Sa̧czewski et al., 2006).

GABAA/Benzodiazepine Receptor Agonists

- Application: Imidazo[1,5-a]quinoxaline amides and carbamates were identified as compounds with high affinity to the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies (Tenbrink et al., 1994).

Prodrugs for Amidines

- Application: Several carbamate analogues of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated as prodrugs against Pneumocystis carinii pneumonia, showing significant activity (Rahmathullah et al., 1999).

Fluoroalkylative Aryl Migration

- Application: Fluorinated sulfinate salts were used in the silver-catalyzed fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides (He et al., 2015).

特性

IUPAC Name |

benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULYPZWRNSWJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

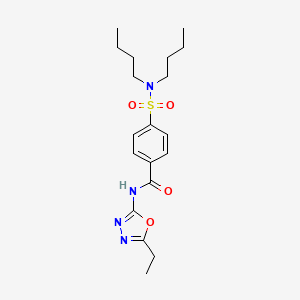

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazol...

Cat. No.: B2368723

CAS No.: 1208542-06-6

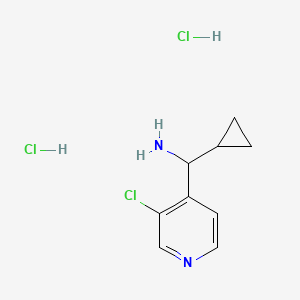

Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-...

Cat. No.: B2368724

CAS No.: 2413876-07-8

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolin...

Cat. No.: B2368725

CAS No.: 338751-43-2

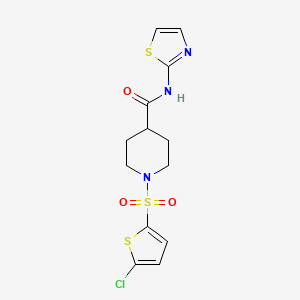

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pip...

Cat. No.: B2368726

CAS No.: 900001-52-7

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)

![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)

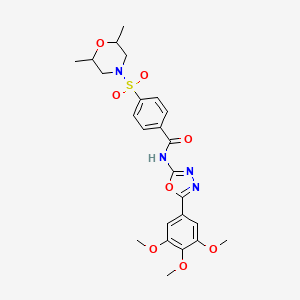

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)

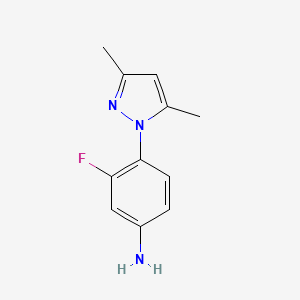

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)